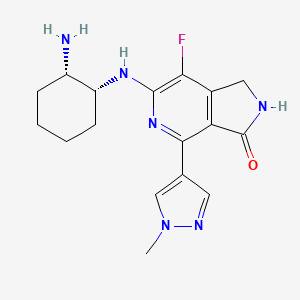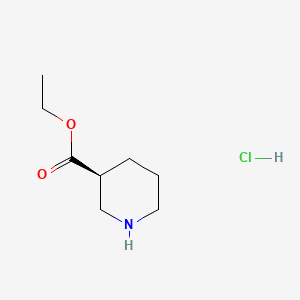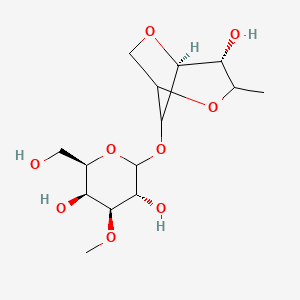
N-Demethyl Alogliptin-2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethyl Alogliptin-2,2,2-trifluoroacetate is a biochemical compound with the molecular formula C19H20F3N5O4. It is a derivative of Alogliptin, a pyrimidinedione inhibitor of dipeptidyl peptidase IV (DPP-4), which is used in the treatment of type 2 diabetes . This compound is characterized by the presence of a trifluoroacetate group, which enhances its biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Alogliptin-2,2,2-trifluoroacetate typically involves the demethylation of Alogliptin followed by the introduction of the trifluoroacetate group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the demethylation process. The exact synthetic route and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Demethyl Alogliptin-2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-Demethyl Alogliptin-2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves the inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels, leading to improved blood glucose control .
Comparación Con Compuestos Similares
Similar Compounds
Alogliptin: The parent compound from which N-Demethyl Alogliptin-2,2,2-trifluoroacetate is derived.
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which enhances its biochemical properties and potentially its therapeutic efficacy. This modification may result in improved stability, bioavailability, and potency compared to other similar compounds .
Propiedades
Número CAS |
1262205-67-3 |
|---|---|
Fórmula molecular |
C19H20F3N5O4 |
Peso molecular |
439.395 |
Nombre IUPAC |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1 |
Clave InChI |
MTLWKABDEWRRSI-PFEQFJNWSA-N |
SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O |
Sinónimos |
2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile-2,2,2-trifluoroacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)


![(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione](/img/structure/B569309.png)
![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)



